6-Fluoro-2-methoxynicotinonitrile

Description

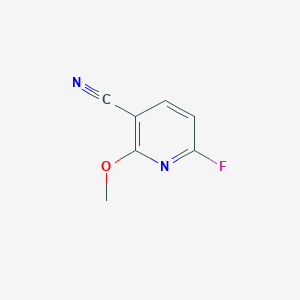

6-Fluoro-2-methoxynicotinonitrile (CAS: 1339175-72-2) is a heterocyclic compound with the molecular formula C₇H₅FN₂O. It is characterized by a pyridine core substituted with a fluorine atom at the 6-position, a methoxy group at the 2-position, and a nitrile group at the 3-position. The compound appears as an off-white powder with a purity of ≥95% and is typically stored under sealed refrigeration to maintain stability . Its primary application lies in pharmaceutical intermediate synthesis, where its fluorine and methoxy substituents likely enhance metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

6-fluoro-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBPBGLVBBEGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855956 | |

| Record name | 6-Fluoro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339175-72-2 | |

| Record name | 6-Fluoro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methoxynicotinonitrile typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxynicotinonitrile as the starting material.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

Oxidation: 6-Fluoro-2-methoxynicotinic acid or 6-Fluoro-2-methoxynicotinamide.

Reduction: 6-Fluoro-2-methoxynicotinamine.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-methoxynicotinonitrile has several applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.

Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 6-Fluoro-2-methoxynicotinonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Structural and Functional Comparisons

The following table summarizes key differences between 6-Fluoro-2-methoxynicotinonitrile and its analogs:

Key Insights

Bioactivity and Applications: The 4-aminophenyl and phenyl substitutions in 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile confer fluorescent properties, making it suitable for materials science applications . In contrast, this compound’s fluorine and methoxy groups are more aligned with drug design, where such substituents often enhance pharmacokinetics . 2-Amino-6-methylnicotinonitrile lacks fluorine and methoxy groups but contains an amino group, which may increase toxicity risks, as evidenced by its hazardous decomposition products .

6-(2-Fluoroethoxy)-nicotinonitrile’s ethoxy group could enhance solubility in organic solvents, a trait less pronounced in the methoxy-substituted target compound .

Safety Profiles: While this compound’s safety data sheet (SDS) emphasizes industrial use without explicit hazard warnings , 2-Amino-6-methylnicotinonitrile requires stringent respiratory protection due to toxic gas emissions during decomposition .

Biological Activity

6-Fluoro-2-methoxynicotinonitrile is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C7H6FN2O, has garnered attention due to its unique structural features that may enhance its interaction with biological targets.

Chemical Structure and Properties

The compound features a fluorine atom at the sixth position and a methoxy group at the second position on the pyridine ring, which contributes to its chemical reactivity and biological activity. The nitrile group enhances the compound's ability to participate in various chemical reactions and interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : Notably, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. For instance, related pyridine derivatives have shown IC50 values indicating potent inhibition of cell proliferation in various cancer models, such as MCF-7 breast cancer cells and HepG2 liver cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The structural components, particularly the fluorine and methoxy groups, may influence binding affinity to specific enzymes or receptors involved in cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death. For example, one study indicated that a related compound significantly increased total apoptosis in MCF-7 cells by 33.43% .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential activity against various pathogens | |

| Anticancer | Cytotoxicity in MCF-7 (IC50 = 0.5 μM) | |

| Apoptosis Induction | Increased apoptosis by 33.43% |

Case Study: Anticancer Activity

In a study focusing on novel pyridine-based compounds, this compound was evaluated for its anticancer properties. The results showed:

- Cell Line Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : The compound exhibited potent cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.

- Mechanism : The compound induced apoptosis through PIM-1 inhibition, leading to significant tumor growth reduction in animal models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The presence of the methoxy group enhances solubility and reactivity, facilitating further derivatization to optimize biological activity.

Table 2: Synthesis Pathways

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reacting fluorinated precursors with methanol |

| Oxidation | Conversion of nitrile to carboxylic acid |

| Reduction | Conversion of nitriles to amines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.